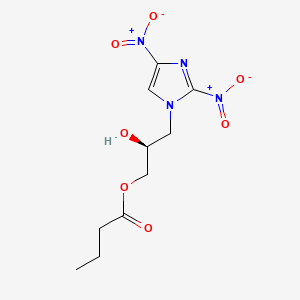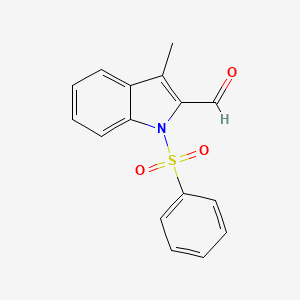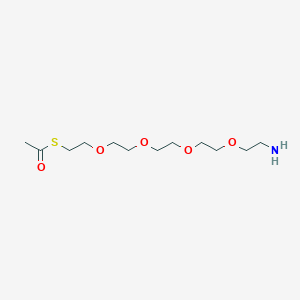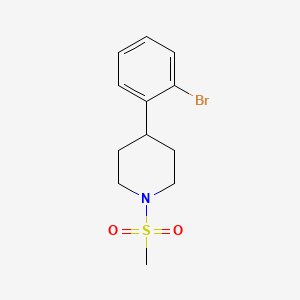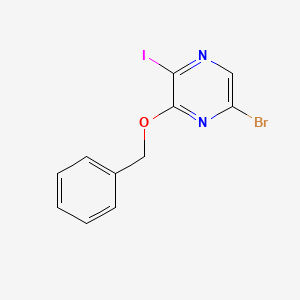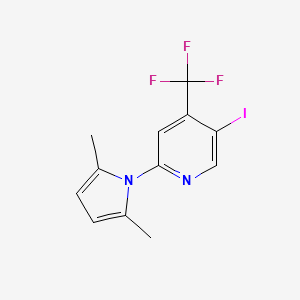![molecular formula C15H26N2O4 B11831876 L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
L-N-[4'-Boc-Piperidino]proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-N-[4’-Boc-Piperidino]proline, also known by its IUPAC name (2S)-1-[1-(tert-butoxycarbonyl)-4-piperidinyl]-2-pyrrolidinecarboxylic acid, is a chemical compound with the molecular formula C15H26N2O4 and a molecular weight of 298.38 g/mol . This compound is characterized by the presence of a piperidine ring and a proline derivative, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of L-N-[4’-Boc-Piperidino]proline may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
L-N-[4’-Boc-Piperidino]proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted piperidino-proline derivatives .
科学的研究の応用
L-N-[4’-Boc-Piperidino]proline has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of L-N-[4’-Boc-Piperidino]proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring and proline moiety allow it to bind to active sites and modulate the activity of target proteins. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes .
類似化合物との比較
Similar Compounds
Similar compounds to L-N-[4’-Boc-Piperidino]proline include:
- L-Proline
- N-Boc-L-proline
- L-Pipecolic acid
Uniqueness
L-N-[4’-Boc-Piperidino]proline is unique due to its combination of a piperidine ring and a Boc-protected proline derivative. This structural feature enhances its stability and reactivity, making it a valuable tool in synthetic chemistry and pharmaceutical research .
特性
分子式 |
C15H26N2O4 |
|---|---|
分子量 |
298.38 g/mol |
IUPAC名 |
(2S)-1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)11-6-9-16(10-7-11)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1 |
InChIキー |
QPHMUHFEABFTFH-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)N2CCC[C@H]2C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11831793.png)
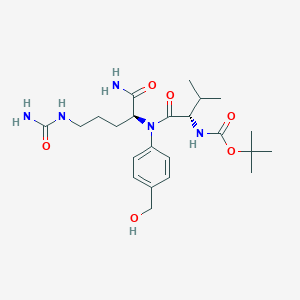
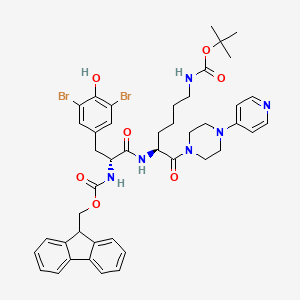
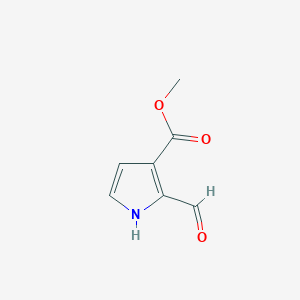
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea](/img/structure/B11831824.png)
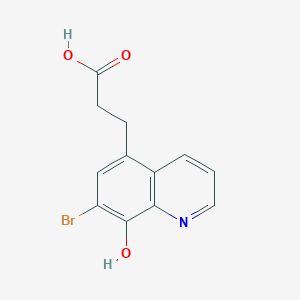

![8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine](/img/structure/B11831848.png)
